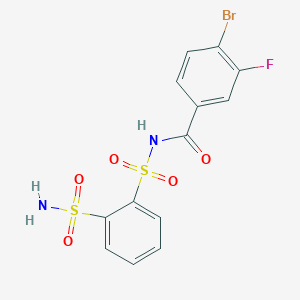
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination and fluorination of a benzamide derivative, followed by the introduction of the sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and sulfonyl groups allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 3-bromo-4-fluoro-N-isopropylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is unique due to its specific combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H10BrFN2O5S2 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H10BrFN2O5S2/c14-9-6-5-8(7-10(9)15)13(18)17-24(21,22)12-4-2-1-3-11(12)23(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Clave InChI |
YLCRQPZBBCEPOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




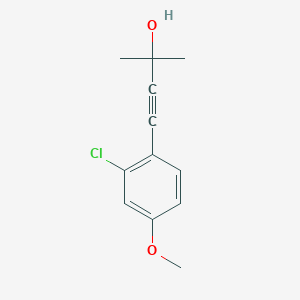
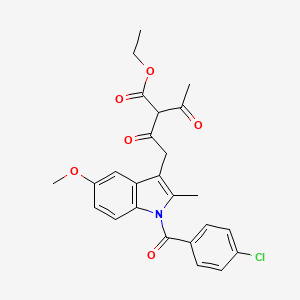
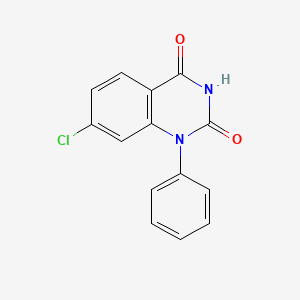
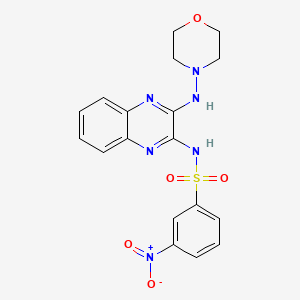
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
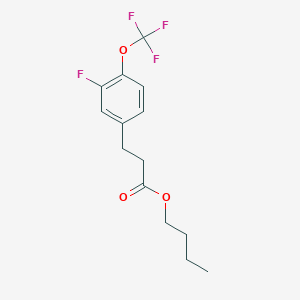
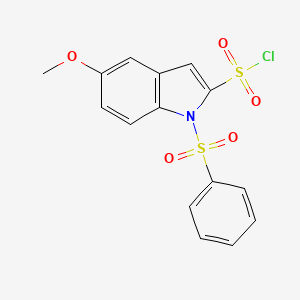
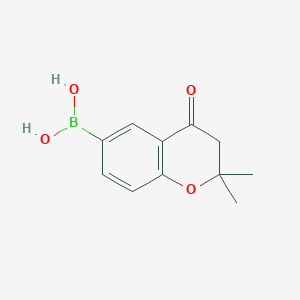
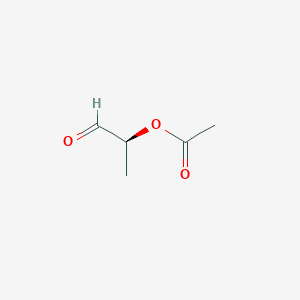
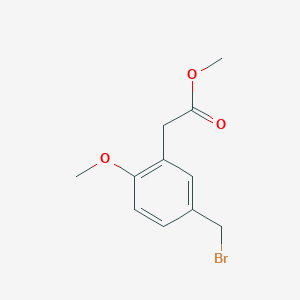
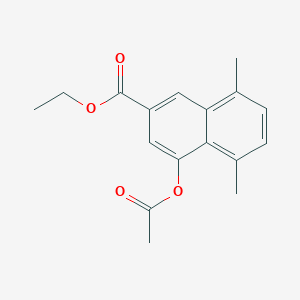
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
